2-([(3-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one is an organic compound characterized by a cyclopentanone structure with a sulfanyl group attached to a 3-methylphenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 220.33 g/mol. This compound is notable for its unique combination of a cyclopentanone ring and a sulfanyl group, which imparts distinct chemical and biological properties, making it valuable for various research applications.
The synthesis of 2-([(3-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with a sulfanyl reagent in the presence of a base. Common methods include:
The reaction conditions must be optimized to achieve higher yields and purity. The general approach would involve scaling up laboratory synthesis methods for industrial applications while ensuring safety and cost-effectiveness.
The molecular structure of 2-([(3-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one features:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 220.33 g/mol |
IUPAC Name | 2-([(3-methylphenyl)methyl]sulfanyl)cyclopentan-1-one |
InChI | InChI=1S/C13H16OS/c1-10-4-2-5-11(8-10)9-15-13-7-3-6-12(13)14/h2,4-5,8,13H,3,6-7,9H2,1H3 |
InChI Key | NPMVDHFQADTNIY-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)CSC2CCCC2=O |
2-([(3-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one can undergo various chemical reactions:
For these reactions, typical reagents include:
While specific physical properties such as density or boiling point are not universally documented, the compound's structure suggests certain characteristics typical of similar organic compounds.
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 220.33 g/mol |
Melting Point | Not available |
Flash Point | Not available |
These properties indicate that the compound may exhibit stability under standard laboratory conditions but should be handled with care due to the presence of reactive functional groups.
2-([(3-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one holds potential applications in various scientific fields:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: